molecular formula C12H14N2S B1310986 N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine CAS No. 852180-43-9

N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine

Cat. No. B1310986
CAS RN: 852180-43-9
M. Wt: 218.32 g/mol
InChI Key: CZCQBTFBIRJBPO-UHFFFAOYSA-N
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Description

N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine (NMTMB) is a synthetic compound that has a wide range of applications in scientific research. It is a derivative of methylthiazole and is used as a versatile reagent in organic synthesis. NMTMB has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the development of new materials, and the study of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Structural Properties

One study focused on the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, exploring the reaction of chloral with substituted anilines and subsequent treatment with thioglycolic acid. This research highlights the versatile synthetic routes and structural insights into thiazolidinones, which could be relevant for understanding the synthesis and applications of similar thiazole-containing compounds like N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine (Issac & Tierney, 1996).

Synthetic Utilities and Biological Applications

Another study reviews the synthetic approaches for benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines, emphasizing the methods of synthesis and biological applications of azolylthiazoles. This comprehensive review might provide context on the chemical versatility and potential biological relevance of thiazole derivatives, offering insights into the research applications of compounds like this compound (Ibrahim, 2011).

Antioxidant and Anti-inflammatory Agents

Research on the synthesis and pharmacological evaluation of novel benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents demonstrates the therapeutic potential of thiazole analogues. This study’s focus on developing alternative agents for these purposes underscores the significance of thiazole derivatives in medicinal chemistry, potentially aligning with the interests in the applications of this compound (Raut et al., 2020).

Chemistry of Heterocyclic Compounds

The chemistry of DCNP (dicyanomethylene-3-methyl-l-phenyl-2-pyrazoline-5-ones) and its significance in the synthesis of various classes of heterocyclic compounds are reviewed, highlighting the reactivity of these compounds in generating diverse heterocycles. Such reviews provide valuable knowledge on the manipulation and applications of heterocyclic chemistry, relevant to understanding the potential uses of thiazole-based compounds (Gomaa & Ali, 2020).

Biochemical Analysis

Biochemical Properties

N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. This inhibition can lead to alterations in the metabolism of other compounds, affecting their bioavailability and efficacy. Additionally, this compound can bind to specific proteins, modulating their function and influencing cellular processes .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been reported to activate certain signaling pathways that promote cell proliferation and survival. Conversely, it can also induce apoptosis in cancer cells by disrupting mitochondrial function and triggering the release of pro-apoptotic factors . These effects highlight the compound’s potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as receptors and enzymes, altering their activity. For instance, it has been found to inhibit the activity of certain kinases, leading to the suppression of downstream signaling pathways involved in cell growth and proliferation. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive oxygen species. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as promoting cell proliferation and enhancing immune function. At high doses, it can induce toxic effects, including liver and kidney damage, as well as alterations in hematological parameters. These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in the metabolism of xenobiotics. The compound can also affect metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. These interactions can lead to changes in metabolite levels and overall cellular energy balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette transporters, and it can bind to serum albumin for distribution in the bloodstream. These interactions influence the compound’s localization and accumulation in different tissues, affecting its bioavailability and therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound has been found to localize to the mitochondria, where it can disrupt mitochondrial function and induce apoptosis. Additionally, it can be targeted to the nucleus, where it interacts with transcription factors and influences gene expression. These targeting signals and post-translational modifications play a crucial role in directing the compound to specific cellular compartments .

properties

IUPAC Name

N-methyl-1-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-9-14-12(8-15-9)11-5-3-4-10(6-11)7-13-2/h3-6,8,13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCQBTFBIRJBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC(=C2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427634
Record name N-Methyl-1-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

852180-43-9
Record name N-Methyl-1-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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